molecular formula C16H19N5O3 B5691965 N-ethyl-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine

N-ethyl-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine

Cat. No. B5691965
M. Wt: 329.35 g/mol
InChI Key: IWIXNPRJIOPKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine, commonly known as ETPA, is a pyrimidine-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ETPA has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the development of novel drugs.

Mechanism of Action

ETPA exerts its pharmacological effects through the inhibition of various enzymes and receptors. It has been shown to inhibit PDE5, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation. ETPA has also been shown to exhibit inhibitory activity against phosphodiesterase 2 (PDE2), which is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels.
Biochemical and physiological effects:
ETPA has been shown to exhibit potent inhibitory activity against PDE5, which is primarily found in the corpus cavernosum of the penis. This leads to an increase in cGMP levels, resulting in smooth muscle relaxation and vasodilation, which is necessary for the maintenance of an erection. ETPA has also been shown to exhibit inhibitory activity against PDE2, which is involved in the regulation of intracellular cAMP levels. This may have implications in the treatment of various disease conditions, including heart failure and pulmonary hypertension.

Advantages and Limitations for Lab Experiments

The advantages of using ETPA in lab experiments include its potent inhibitory activity against various enzymes and receptors, making it a useful tool for studying their biological functions. However, the limitations of using ETPA include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several potential future directions for the development of ETPA-based drugs. One potential direction is the development of ETPA derivatives with improved pharmacokinetic properties, such as increased bioavailability and reduced toxicity. Another potential direction is the investigation of the potential therapeutic applications of ETPA in various disease conditions, including heart failure and pulmonary hypertension. Additionally, the development of ETPA-based drugs for the treatment of other conditions, such as cancer and inflammation, may also be explored.

Synthesis Methods

The synthesis of ETPA involves the reaction of 2-aminopyrimidine with 2-furoyl chloride in the presence of a base such as triethylamine. This intermediate is then reacted with N-ethylpiperazine and subsequently treated with phosgene to yield the final product.

Scientific Research Applications

ETPA has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit potent inhibitory activity against phosphodiesterase 5 (PDE5), which is a key enzyme involved in the regulation of smooth muscle relaxation. This makes it a potential candidate for the treatment of erectile dysfunction.

properties

IUPAC Name

[4-[2-(ethylamino)pyrimidine-5-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-2-17-16-18-10-12(11-19-16)14(22)20-5-7-21(8-6-20)15(23)13-4-3-9-24-13/h3-4,9-11H,2,5-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIXNPRJIOPKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine

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